molecular formula C10H12BrF2N B13052092 (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

Cat. No.: B13052092
M. Wt: 264.11 g/mol
InChI Key: GGXJTWVLRUNFGG-SECBINFHSA-N
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Description

(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral organic compound featuring a 4-bromo-2,6-difluorophenyl group attached to a butan-1-amine moiety. The stereochemistry at the amine-bearing carbon is specified as the R-enantiomer, which may influence its interactions in chiral environments, such as biological systems or asymmetric synthesis. The bromine and fluorine substituents on the aromatic ring enhance its electrophilic character and metabolic stability, while the butyl chain contributes to lipophilicity. Structural analysis tools like SHELX are critical for resolving such molecules’ crystallographic properties.

Properties

Molecular Formula

C10H12BrF2N

Molecular Weight

264.11 g/mol

IUPAC Name

(1R)-1-(4-bromo-2,6-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3/t9-/m1/s1

InChI Key

GGXJTWVLRUNFGG-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=C(C=C1F)Br)F)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1F)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the phenyl ring or the amine group.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including its activity as a pharmaceutical agent.

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine and two related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry XLogP3 Hazard Statements
(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine C10H12BrF2N 263.9 Bromo, difluorophenyl, butyl amine R ~3.5 (estimated) Not available
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C13H4BrF7O 389.06 Bromo, difluorophenyl, difluoromethoxy, trifluorobenzene Not applicable 5.3 Not provided
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride C8H9BrClF2N 272.52 Bromo, difluorophenyl, ethyl amine hydrochloride S Not available H302, H315, H319, H335
Key Observations:

Molecular Weight and Complexity :

  • The target compound (263.9 g/mol) has a lower molecular weight than 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (389.06 g/mol) due to the latter’s additional fluorine atoms and aromatic rings .
  • Compared to (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride (272.52 g/mol), the target’s longer butyl chain offsets the absence of a chlorine atom in the hydrochloride salt .

Lipophilicity (XLogP3) :

  • The target compound’s estimated XLogP3 (~3.5) suggests moderate lipophilicity, lower than the highly fluorinated compound (XLogP3 = 5.3) but higher than the ethylamine derivative (unavailable data, but shorter chain implies lower lipophilicity).

Stereochemistry and Functional Groups :

  • The R-configuration distinguishes the target from the S-enantiomer in (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, which could lead to divergent biological or catalytic behaviors .
  • The hydrochloride salt in the ethylamine derivative enhances water solubility, whereas the free-base form of the target compound may require formulation adjustments for aqueous applications.

Hazards :

  • The ethylamine hydrochloride compound carries multiple hazards (e.g., H302: harmful if swallowed; H319: eye irritation) , while the target compound’s safety profile remains uncharacterized in the provided evidence.

Functional Implications

  • Fluorination Impact : The trifluorobenzene and difluoromethoxy groups in 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene increase metabolic stability and electronegativity but reduce solubility compared to the target compound.
  • Chain Length Effects : The butyl chain in the target compound likely improves membrane permeability in biological systems relative to the ethylamine derivative, though this may come at the cost of solubility.
  • Chiral Specificity : The R vs. S configurations in the amine derivatives could lead to enantioselective interactions, making the target compound preferable in asymmetric synthesis or receptor-binding applications.

Biological Activity

(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral amine that has garnered attention for its potential biological activities. With a molecular formula of C10H12BrF2N and a molecular weight of approximately 264.11 g/mol, this compound features a butan-1-amine backbone with a phenyl ring substituted with bromine and fluorine atoms. These structural characteristics contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

The compound's structure is critical to its biological function. The presence of halogen substituents, particularly bromine and fluorine, enhances its reactivity and interaction with biological targets. The chiral center at the butan-1-amine position may also influence its pharmacological profile.

PropertyValue
Molecular FormulaC10H12BrF2N
Molecular Weight264.11 g/mol
Chiral CenterYes
Key Functional GroupsAmine, Halogenated Phenyl

Biological Activity

Research indicates that (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exhibits significant biological activity, particularly in the context of cancer treatment. It has been investigated for its potential roles in inhibiting various types of cancer by targeting specific pathways.

The compound has shown efficacy in inhibiting the Raf kinase pathway, which is crucial in several types of cancers, including acute myelogenous leukemia (AML) and melanoma. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest and programmed cell death.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • In studies involving human leukemia cell lines (CEM-13, MT-4), (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
    • Flow cytometry assays indicated that the compound effectively induced apoptosis in these cells.
  • Comparison with Reference Compounds :
    • When compared to established chemotherapeutics like doxorubicin, (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exhibited comparable or superior efficacy in certain cancer models.
    • A study reported IC50 values for (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine against MCF-7 breast cancer cells at approximately 0.65 µM.

Interaction Studies

The interactions of (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine with various biological targets have been a focus of research. Its ability to bind selectively to certain receptors enhances its potential as a therapeutic agent.

Target Profiles

TargetActivity Level
Raf KinaseInhibitor
Apoptosis PathwaysInducer
Ion ChannelsModulator

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